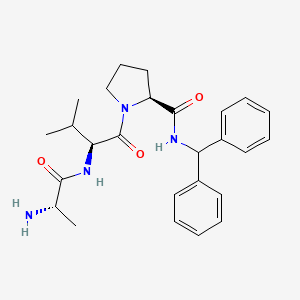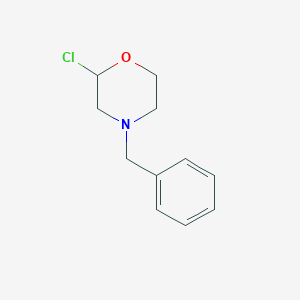![molecular formula C36H56O6P2 B13790390 1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- CAS No. 72018-03-2](/img/structure/B13790390.png)
1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dioxaphosphorinanes, which are characterized by a phosphorus atom bonded to two oxygen atoms in a six-membered ring structure.
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- involves several steps. One common method includes the reaction of 2,2-dimethylpropane-1,3-diol with phosphorus trichloride, followed by the addition of butylidene bisphenol and subsequent cyclization to form the dioxaphosphorinane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phosphorus atom can be targeted by nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig, Heck, and Suzuki-Miyaura couplings.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- involves its ability to form stable complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity .
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl- can be compared with other similar compounds such as:
2,2-Dimethylpropane-1,3-diol cyclic phosphonate: Similar in structure but lacks the butylidene bisphenol moiety.
Neopentylene phosphite: Another related compound with different substituents on the phosphorus atom.
Cyclic 2,2-dimethyltrimethylene phosphonate: Shares the dioxaphosphorinane ring but differs in the side chains.
These comparisons highlight the unique structural features and reactivity of 1,3,2-Dioxaphosphorinane, 2,2’-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
72018-03-2 |
|---|---|
Fórmula molecular |
C36H56O6P2 |
Peso molecular |
646.8 g/mol |
Nombre IUPAC |
2-[2-tert-butyl-4-[1-[5-tert-butyl-4-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]-2-methylphenyl]butyl]-5-methylphenoxy]-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C36H56O6P2/c1-14-15-26(27-18-29(33(4,5)6)31(16-24(27)2)41-43-37-20-35(10,11)21-38-43)28-19-30(34(7,8)9)32(17-25(28)3)42-44-39-22-36(12,13)23-40-44/h16-19,26H,14-15,20-23H2,1-13H3 |
Clave InChI |
YHFPAJFUHALXOH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=C(C=C1C)OP2OCC(CO2)(C)C)C(C)(C)C)C3=CC(=C(C=C3C)OP4OCC(CO4)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)







